
(Rac)-Byakangelicin
Overview
Description
Byakangelicin is a naturally occurring compound found in the roots of Angelica gigas and Angelica dahurica. It is known for its potent biological activities, particularly its anti-inflammatory and anti-apoptotic properties . Byakangelicin has been studied for its potential therapeutic applications, especially in treating conditions like sepsis-associated acute kidney injury .
Preparation Methods
Synthetic Routes and Reaction Conditions: Byakangelicin can be isolated from the roots of Angelica dahurica using ionic liquids as solvents. One effective method involves using [Bmim]Tf2N ionic liquid, which has shown outstanding performance in extracting byakangelicin . The extraction process involves optimizing factors such as solvent/solid ratio, extraction temperature, and time. Under optimal conditions (solvent/solid ratio 8:1, temperature 60°C, and time 180 minutes), the yield of byakangelicin can reach up to 99.52% .
Industrial Production Methods: Industrial production of byakangelicin primarily relies on the extraction from plant roots using optimized solvent extraction techniques. The use of ionic liquids has been found to be particularly effective in enhancing the yield and purity of the compound .
Chemical Reactions Analysis
Types of Reactions: Byakangelicin undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the compound’s structure and enhancing its biological activity.
Common Reagents and Conditions:
Oxidation: Byakangelicin can be oxidized using reagents like potassium permanganate or hydrogen peroxide under controlled conditions.
Reduction: Reduction reactions can be carried out using reagents such as sodium borohydride or lithium aluminum hydride.
Substitution: Substitution reactions often involve nucleophilic or electrophilic reagents to introduce new functional groups into the byakangelicin molecule.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce deoxygenated forms of byakangelicin.
Scientific Research Applications
Chemical Properties and Mechanism of Action
(Rac)-Byakangelicin is known for its role as an aldose reductase inhibitor , which is significant in the context of diabetes and its complications. The compound exhibits an IC50 value of approximately 6.2 μM , indicating its potency in inhibiting the enzyme responsible for converting glucose to sorbitol, thereby preventing osmotic and oxidative stress in diabetic patients .
Biological Activities
- Anti-Inflammatory Effects :
- Antiviral Properties :
- Anticancer Potential :
- Neuroprotective Effects :
Aldose Reductase Inhibition
A study published in the Journal of Medicinal Chemistry demonstrated that this compound effectively reduced sorbitol accumulation in diabetic rat models, highlighting its therapeutic potential for managing diabetic complications .
Antiviral Activity
In vitro studies have shown that this compound inhibits the replication of various viruses. For instance, a study on its effects against HIV revealed a significant reduction in viral load when treated with the compound, suggesting its viability as an adjunct therapy in HIV management .
Cancer Cell Apoptosis
Research conducted at a leading cancer research institute showed that this compound treatment led to increased rates of apoptosis in breast cancer cell lines. The study elucidated the mechanism involving mitochondrial pathways, providing a foundation for future clinical trials .
Data Table: Summary of Biological Activities
Mechanism of Action
Byakangelicin exerts its effects through several molecular targets and pathways:
Anti-inflammatory Activity: Byakangelicin inhibits the activation of the nuclear factor-κB (NF-κB) signaling pathway, reducing the production of pro-inflammatory cytokines such as interleukin-6, tumor necrosis factor-alpha, and interferon-gamma.
Anti-apoptotic Activity: The compound reduces the expression of apoptosis-related genes, thereby protecting cells from programmed cell death.
Molecular Targets: Byakangelicin interacts with the 26S protease regulatory subunit 8 (PSMC5), which plays a role in regulating inflammation and apoptosis.
Comparison with Similar Compounds
Byakangelicin is unique compared to other similar compounds due to its specific biological activities and molecular targets. Some similar compounds include:
Oxypeucedanin Hydrate: Another compound found in Angelica dahurica, known for its anti-inflammatory properties.
Umbelliferone: A coumarin derivative with antioxidant and anti-inflammatory activities.
Psoralen: A furanocoumarin with phototoxic and anti-inflammatory properties.
Byakangelicin stands out due to its potent anti-inflammatory and anti-apoptotic effects, making it a valuable compound for scientific research and therapeutic applications.
Biological Activity
(Rac)-Byakangelicin is a furanocoumarin compound primarily derived from the plant Angelica dahurica. This compound has garnered attention in pharmacological research due to its significant biological activities, particularly as an aldose reductase inhibitor. This article delves into its biological activity, mechanisms of action, and potential therapeutic applications, supported by relevant case studies and research findings.
- Chemical Formula : CHO
- Molecular Weight : 334.32 g/mol
- CAS Number : 482-25-7
This compound functions primarily as an aldose reductase inhibitor , which plays a crucial role in the polyol pathway—an important metabolic pathway implicated in diabetic complications. By inhibiting this enzyme, byakangelicin helps prevent the accumulation of sorbitol and galactitol, which are associated with diabetic cataracts and neuropathy.
Antidiabetic Effects
Research indicates that this compound effectively reduces the formation of sugar cataracts and alleviates diabetic neuropathy in animal models. A notable study demonstrated that administration of byakangelicin at a dose of 100 mg/kg significantly prevented cataract formation in rats fed a high-galactose diet over 14 days . Additionally, it was found to reverse the depletion of myo-inositol and restore Na,KATPase activity in the sciatic nerves of diabetic rats .
Induction of CYP3A4
In vitro studies have shown that this compound induces the expression of CYP3A4, a critical enzyme involved in drug metabolism. This induction occurs at both mRNA and protein levels, enhancing the metabolic capacity of human hepatocytes . The activation is concentration-dependent, with an effective concentration (EC50) around 5 μM, suggesting potential implications for drug interactions in clinical settings.
Neuroprotective Properties
A recent study explored this compound's role in enhancing the brain accumulation of other therapeutic compounds like curcumin and doxorubicin. The compound significantly improved the distribution of these drugs to the brain and exhibited anti-inflammatory effects in a lipopolysaccharide (LPS)-induced neuro-inflammation model . This suggests that byakangelicin may serve as a valuable adjuvant in treating neurodegenerative diseases.
Case Studies
Q & A
Basic Research Questions
Q. What are the primary biochemical targets and enzymatic pathways modulated by (Rac)-Byakangelicin in human cells?
this compound is a racemic analog of Byakangelicin, a furanocoumarin derivative isolated from Angelica species. Key targets include:
- Aldose reductase inhibition : Exhibits an IC50 of 6.2 μM, suggesting potential therapeutic utility in diabetic complications .
- Cytochrome P450 3A4 (CYP3A4) induction : Upregulates CYP3A4 mRNA (~5-fold) and protein (~3-fold) in human hepatocytes, enhancing oxidative activity .
- Estrogen receptor modulation : Acts as an estrogen agonist, with moderate inhibition of CYP1A2 and CYP2B6 . Standard assays include quantitative reverse transcription-polymerase chain reaction (qRT-PCR), Western blotting, and enzyme activity assays using human hepatocyte cultures .
Q. What experimental models are most suitable for studying this compound’s pharmacological effects?
- In vitro systems : Primary human hepatocytes and hepatoma cell lines (e.g., Huh7) are critical for assessing CYP3A4 induction and transcriptional regulation .
- Reporter assays : Luciferase-based constructs of the CYP3A4 promoter enable mechanistic studies of transcriptional activation .
- Cancer models : Breast cancer cell lines are used to evaluate antitumor effects via STAT3 pathway inhibition and apoptosis assays .
Advanced Research Questions
Q. How does this compound induce CYP3A4 expression without upregulating pregnane X receptor (PXR) levels?
While PXR is a canonical regulator of CYP3A4, this compound activates the CYP3A4 promoter via PXR-dependent transactivation without altering PXR expression. Key findings include:
- Concentration-dependent activation : EC50 = 5 μM in reporter assays, enhanced by PXR co-transfection .
- Critical promoter elements : The eNR4 binding site in the CYP3A4 promoter is essential for transcriptional activation .
- Transcriptional inhibition : Actinomycin D abolishes CYP3A4 mRNA induction, confirming transcriptional regulation . This suggests ligand-receptor interactions with PXR rather than transcriptional upregulation of PXR itself .
Q. How can researchers reconcile contradictory data on this compound’s effects across different CYP isoforms?
this compound exhibits isoform-specific effects:
- CYP3A4 induction : Mediated via PXR transactivation .
- CYP1A2/CYP2B6 inhibition : Likely due to competitive binding or allosteric modulation . Experimental design considerations:
- Use isoform-specific probes (e.g., luciferin-IPA for CYP3A4) to avoid cross-reactivity.
- Validate findings across multiple cell models (primary hepatocytes vs. immortalized lines) .
Q. What methodological strategies can clarify the role of STAT3 signaling in this compound’s antitumor activity?
- Pathway inhibition assays : Pharmacological inhibitors (e.g., AG490 for JAK2) and siRNA knockdown of STAT3/SHP-1 to confirm dependency .
- Functional endpoints : Measure apoptosis (Annexin V/PI staining), colony formation, and invasion (Boyden chamber assays) in breast cancer models .
- Dose-response profiling : Establish IC50 values for STAT3 transcriptional activity (e.g., dual-luciferase reporter systems) .
Q. Data Contradiction Analysis
Q. Why do some studies report PXR-independent CYP3A4 induction by this compound, while others implicate PXR?
Discrepancies arise from experimental conditions:
- Cell type variability : Primary hepatocytes retain endogenous PXR, while Huh7 cells require exogenous PXR transfection for full activation .
- Promoter context : Mutagenesis of the CYP3A4 promoter (e.g., eNR4 deletion) abolishes activation, confirming PXR’s role . Resolution requires standardized models (e.g., PXR-knockout hepatocytes) and orthogonal validation (ChIP-seq for PXR binding) .
Q. Methodological Recommendations
- Transcriptional studies : Combine actinomycin D treatment with time-course qRT-PCR to distinguish transcriptional vs. post-transcriptional effects .
- Dose optimization : Use EC50 values (e.g., 5 μM for CYP3A4) to avoid off-target effects in mechanistic assays .
- Data rigor : Report SEM for triplicate experiments and validate findings in ≥2 independent models (e.g., primary cells and cell lines) .
Properties
IUPAC Name |
9-[(2R)-2,3-dihydroxy-3-methylbutoxy]-4-methoxyfuro[3,2-g]chromen-7-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18O7/c1-17(2,20)11(18)8-23-16-14-10(6-7-22-14)13(21-3)9-4-5-12(19)24-15(9)16/h4-7,11,18,20H,8H2,1-3H3/t11-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PKRPFNXROFUNDE-LLVKDONJSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C(COC1=C2C(=C(C3=C1OC(=O)C=C3)OC)C=CO2)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)([C@@H](COC1=C2C(=C(C3=C1OC(=O)C=C3)OC)C=CO2)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18O7 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70197456 | |
Record name | byakangelicin | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70197456 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
334.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
482-25-7, 19573-01-4 | |
Record name | (+)-Byakangelicin | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=482-25-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Byakangelicin | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000482257 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | byakangelicin | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70197456 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 482-25-7 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | byakangelicin | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | BYAKANGELICIN | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/LE80Z850I1 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.